4-(9H-purin-6-ylamino)butanoic acid
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Overview
Description
4-(9H-purin-6-ylamino)butanoic acid is a chemical compound with the molecular formula C9H11N5O2 and a molecular weight of 221.22 g/mol . It is a derivative of purine, a bicyclic aromatic compound composed of a pyrimidine ring fused to an imidazole ring. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-purin-6-ylamino)butanoic acid typically involves the reaction of purine derivatives with butanoic acid derivatives under specific conditions. One common method includes the use of 6-chloropurine as a starting material, which undergoes nucleophilic substitution with a butanoic acid derivative in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(9H-purin-6-ylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine derivatives .
Scientific Research Applications
4-(9H-purin-6-ylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(9H-purin-6-ylamino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to purine receptors and enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
Similar Compounds
Adenylsuccinic acid: Another purine derivative with similar structural features.
Succinoadenine: A compound with a similar purine backbone.
Adenylsuccinate: A related compound involved in purine metabolism.
Uniqueness
4-(9H-purin-6-ylamino)butanoic acid is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable for research in various scientific fields .
Properties
IUPAC Name |
4-(7H-purin-6-ylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c15-6(16)2-1-3-10-8-7-9(12-4-11-7)14-5-13-8/h4-5H,1-3H2,(H,15,16)(H2,10,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWUZDMRFMRTNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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